

Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine

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Compound of Interest

Compound Name: 2-Amino-4-bromo-3-nitropyridine

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Abstract

This document provides a detailed experimental protocol for the nitration of 2-amino-4-bromopyridine to synthesize **2-amino-4-bromo-3-nitropyridine**, a key intermediate in the development of various pharmaceutical compounds. The pyridine ring's electron-deficient nature makes electrophilic aromatic substitution challenging, often necessitating stringent reaction conditions.^{[1][2]} The presented method employs a classic mixed-acid nitration approach, which has been demonstrated to be effective for structurally similar aminopyridines.^[3] This protocol is intended to provide a reliable and reproducible procedure for laboratory-scale synthesis.

Data Presentation

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Physical Form	Purity	Storage Conditions
2-amino-4-bromopyridine (Starting Material)	C ₅ H ₅ BrN ₂	175.01	84487-10-5	Solid	≥97%	Room Temperature
2-amino-4-bromo-3-nitropyridine (Product)	C ₅ H ₄ BrN ₃ O ₂	218.01	84487-10-5	Yellow Solid	≥97%	2-8°C, inert atmosphere, keep in dark place [4]

Experimental Protocol

This protocol is adapted from a well-established procedure for the nitration of a similar substrate, 2-amino-5-bromopyridine.[\[3\]](#)

Materials:

- 2-amino-4-bromopyridine
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Concentrated Nitric Acid (HNO₃, 70%)
- 40% Sodium Hydroxide (NaOH) solution
- Crushed Ice
- Distilled Water
- Three-necked round-bottom flask
- Magnetic stirrer and stir bar

- Dropping funnel
- Thermometer
- Ice bath
- Büchner funnel and filter paper

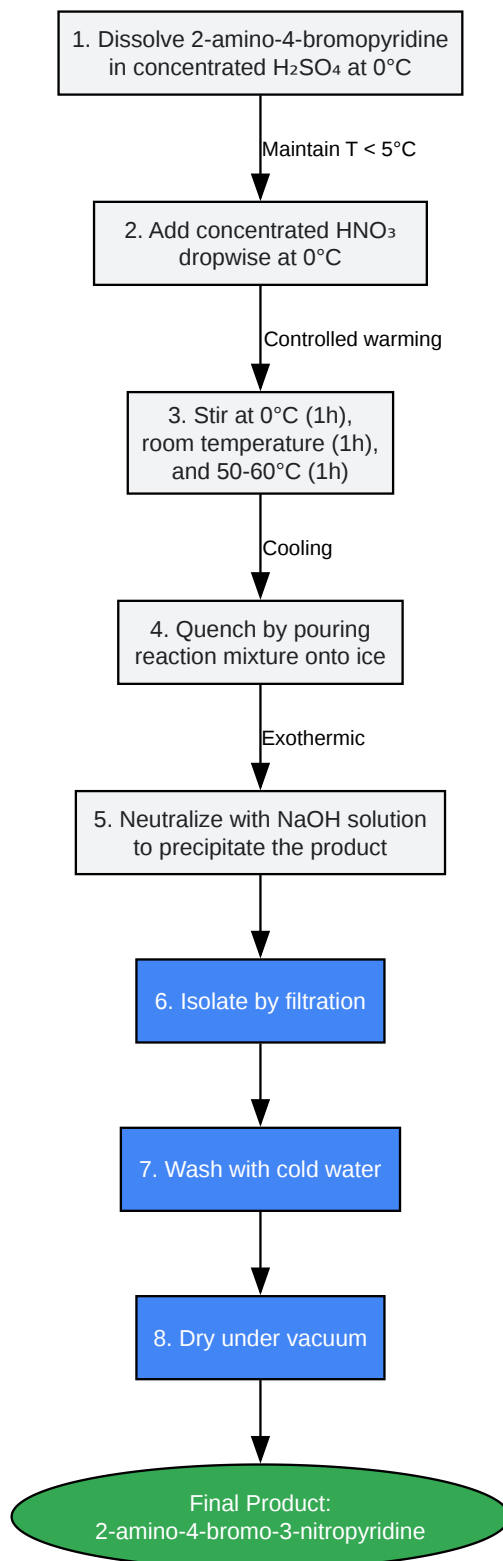
Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.
- **Substrate Addition:** Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine to the stirred sulfuric acid. Ensure the temperature is maintained below 5°C during the addition.
- **Nitrating Agent Addition:** Once the starting material is completely dissolved, add 3.9 mL (0.057 mol) of concentrated nitric acid dropwise via the dropping funnel. The rate of addition should be carefully controlled to keep the internal temperature of the reaction mixture at 0°C. [\[3\]](#)
- **Reaction Progression:** After the complete addition of nitric acid, continue stirring the mixture at 0°C for one hour. Subsequently, allow the reaction to warm to room temperature and stir for an additional hour. Finally, heat the reaction mixture to 50-60°C and maintain this temperature for one hour. [\[3\]](#)
- **Quenching:** Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
- **Neutralization and Precipitation:** Neutralize the acidic solution by the slow addition of a 40% sodium hydroxide solution. The temperature should be kept low during neutralization by using an external ice bath. The product, **2-amino-4-bromo-3-nitropyridine**, will precipitate as a yellow solid. [\[3\]](#)
- **Isolation and Purification:** Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral and free of

sulfate ions. Dry the product under vacuum to yield **2-amino-4-bromo-3-nitropyridine**. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.

Mandatory Visualization

Experimental Workflow for the Nitration of 2-amino-4-bromopyridine

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **2-amino-4-bromo-3-nitropyridine**.

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